Technical Whitepaper: 1-(2-Chlorophenyl)propan-1-amine Hydrochloride (CAS 40023-85-6) in Advanced Chemical Synthesis
Technical Whitepaper: 1-(2-Chlorophenyl)propan-1-amine Hydrochloride (CAS 40023-85-6) in Advanced Chemical Synthesis
Executive Summary
1-(2-Chlorophenyl)propan-1-amine hydrochloride (CAS 40023-85-6) is a highly versatile, chiral primary amine belonging to the 1-aryl-1-alkylamine chemical class[1]. Structurally related to α-ethylbenzylamine, this compound serves as a critical building block in medicinal chemistry and drug development. Its unique structural topology—featuring a benzylic chiral center adjacent to an ortho-chloro substituted phenyl ring—imparts distinct conformational rigidity and electronic properties. These characteristics make it an invaluable precursor in the stereoselective synthesis of complex pharmacophores, including[2] and novel CNS-active agents.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic utility, and the self-validating analytical protocols required for its rigorous quality control in pharmaceutical research.
Physicochemical Profiling & Structural Dynamics
The utility of 1-(2-Chlorophenyl)propan-1-amine is deeply rooted in its structural dynamics. The presence of the chlorine atom at the ortho position introduces significant steric bulk adjacent to the benzylic chiral center (C1).
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Steric Hindrance & Conformational Locking: The ortho-chloro group restricts the free rotation of the C(aryl)–C(benzylic) bond. In drug design, this conformational restriction reduces the entropic penalty upon target binding, thereby increasing the binding affinity and selectivity of the resulting Active Pharmaceutical Ingredient (API).
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Electronic Effects: The strong electron-withdrawing inductive effect (-I) of the chlorine atom subtly reduces the electron density on the benzylic amine. This modulates its basicity (pKa) and nucleophilicity compared to unsubstituted[3], necessitating specific conditions during coupling reactions.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 1-(2-Chlorophenyl)propan-1-amine hydrochloride |
| CAS Number | 40023-85-6 (Racemic Salt)[1] |
| Enantiopure CAS (1S) | 873893-94-8 (Hydrochloride Salt)[4][5] |
| Molecular Formula | C9H13Cl2N (Salt) / C9H12ClN (Free Base)[6][7] |
| Molecular Weight | 206.11 g/mol (Salt) / 169.65 g/mol (Free Base)[6][7] |
| Physical State | Solid (White to off-white crystalline powder) |
| Stereocenter | C1 (Benzylic position) |
Synthetic Utility & Mechanistic Pathways
In drug development, this compound is frequently utilized in amidation reactions to append a lipophilic, conformationally restricted tail to a core scaffold (e.g., indazole or pyrimidine cores)[2]. Due to the steric hindrance around the amine, highly efficient coupling reagents must be employed to prevent the epimerization of the reacting carboxylic acid.
Workflow: HATU-mediated amide coupling of 1-(2-Chlorophenyl)propan-1-amine with a generic scaffold.
Protocol: HATU-Mediated Amide Coupling (Self-Validating System)
Objective: To synthesize a complex amide API while fully retaining the stereochemical integrity of the chiral amine.
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Preparation & Activation (Causality): Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at 0 °C for 15 minutes.
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Expert Insight: Pre-activation at 0 °C forms the highly reactive 7-azabenzotriazole active ester. This minimizes the risk of epimerization of the acid and overcomes the steric barrier posed by the ortho-chloro group.
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Amine Addition: Add 1-(2-Chlorophenyl)propan-1-amine hydrochloride (1.1 eq) directly to the mixture.
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Expert Insight: The use of 3.0 eq of DIPEA is critical here; 1.0 eq is consumed to neutralize the HCl salt of the amine, liberating the free base in situ, while the remainder drives the coupling mechanism.
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Reaction Monitoring (Self-Validation): Warm the reaction to room temperature and stir for 2–4 hours. Monitor strictly via LC-MS.
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Validation Step: The reaction is only considered complete when the LC-MS trace shows the complete disappearance of the active ester mass (M+ + 119 for HOAt) and the exclusive appearance of the product mass. This prevents premature workup and yield loss.
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Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and wash the organic layer extensively with 5% aqueous LiCl to remove residual DMF. Dry over Na₂SO₄ and concentrate.
Analytical Characterization & Quality Control
When utilizing the enantiopure form, such as[5], confirming the Enantiomeric Excess (ee%) is a mandatory quality control step.
Analytical Workflow: Determination of enantiomeric purity via Chiral HPLC.
Protocol: Determination of Enantiomeric Excess (ee%) via Chiral HPLC
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Sample Preparation: Prepare a 1 mg/mL solution of the amine in Hexane/Isopropanol (90:10).
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Chromatographic Conditions (Causality): Utilize an amylose-based chiral stationary phase (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm). Set the mobile phase to Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min.
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Expert Insight: The addition of 0.1% Diethylamine (DEA) is non-negotiable. Primary amines strongly interact with residual free silanols on the silica backbone of the column, causing severe peak tailing. DEA acts as a basic modifier to mask these silanols, ensuring sharp, symmetrical peaks.
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System Suitability (Self-Validation): Inject the racemic standard (CAS 40023-85-6) prior to the sample.
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Validation Step: Calculate the resolution (Rs) between the (R) and (S) peaks. The system is only validated if Rs ≥ 1.5 (baseline resolution). If Rs < 1.5, the isopropanol ratio must be decreased to 5% to increase retention time and selectivity.
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Sample Analysis: Inject the enantioenriched sample. Calculate the area under the curve (AUC) for both peaks to determine the %ee.
Handling, Stability, and Storage
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Hygroscopicity: As a hydrochloride salt, 1-(2-Chlorophenyl)propan-1-amine exhibits mild hygroscopicity. Prolonged exposure to ambient humidity can lead to water absorption, which throws off stoichiometric calculations during sensitive coupling reactions.
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Storage Protocol: Store in a tightly sealed, light-resistant container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Allow the container to reach room temperature in a desiccator before opening to prevent condensation.
References
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1-(2-Chlorophenyl)propan-1-amine hydrochloride (1 x 250 mg) . Reagentia. Available at: [Link]
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(1S)-1-(2-Chlorophenyl)propylamine (CID 11521296) . PubChem - NIH. Available at:[Link]
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(1S)-1-(2-Chlorophenyl)propylamine hydrochloride . Accela ChemBio. Available at: [Link]
- US Patent 9163007B2: 5-substituted indazoles as kinase inhibitors. Google Patents.
Sources
- 1. 1-(2-Chlorophenyl)propan-1-amine hydrochloride (1 x 250 mg) | Reagentia [reagentia.eu]
- 2. US9163007B2 - 5-substituted indazoles as kinase inhibitors - Google Patents [patents.google.com]
- 3. (1S)-1-(2-Chlorophenyl)propylamine | C9H12ClN | CID 11521296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1S)-1-(2-Chlorophenyl)propylamine hydrochloride [cymitquimica.com]
- 5. 182500-28-3,4-Bromo-5-methyl-2-nitrophenol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 40023-85-6|1-(2-Chlorophenyl)propan-1-amine|BLD Pharm [bldpharm.com]
- 7. (1s)-1-(2-chlorophenyl)propylaMine-hcl | 873893-94-8 [chemicalbook.com]
